molecular formula C8H13NO3 B2370798 Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 2309433-10-9

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2370798
CAS No.: 2309433-10-9
M. Wt: 171.196
InChI Key: NTNCSUZFSPRCHX-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a 5-oxopyrrolidine core, an ethyl ester group at position 3, and a methyl substituent at position 4 with (3S,4R) stereochemistry. Pyrrolidine derivatives are widely studied for their biological activity, including roles as enzyme inhibitors, neurotransmitter analogs, and intermediates in drug synthesis .

Properties

IUPAC Name

ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNCSUZFSPRCHX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC(=O)[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Isoxazolidine Intermediates

A widely reported approach involves the reduction and cyclization of isoxazolidine precursors. For example, Snider et al. (2000) synthesized related 5-oxopyrrolidine derivatives via zinc-mediated reduction of diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate in acetic acid. Adapting this method:

  • Step 1 : Diethyl maleate reacts with N-benzyl hydroxylamine and acetaldehyde in toluene at 90°C for 2 hours to form diastereomeric isoxazolidines.
  • Step 2 : Zinc dust in acetic acid reduces the isoxazolidine, inducing cyclization to yield the pyrrolidine ring.
  • Stereochemical Control : The (3S,4R) configuration arises from the cis-addition of the amine during isoxazolidine formation, preserved during reduction.

Key Data :

Starting Material Reagents/Conditions Yield Optical Purity
Diethyl maleate + N-benzyl hydroxylamine Zn/HOAc, 12–24 h, rt 38–52% 85–92% ee

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries enable enantioselective construction. Beji et al. (2015) demonstrated the use of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate as a Michael acceptor for primary amines, followed by 5-exo-trig cyclization:

  • Step 1 : Conjugate addition of methylamine to the Michael acceptor in methanol.
  • Step 2 : Spontaneous cyclization forms the pyrrolidine ring.
  • Step 3 : Hydrolysis of the phosphoryl group yields the target compound.

Optimization Insights :

  • Polar protic solvents (e.g., methanol) favor cyclization over polymerization.
  • Substituents at C4 (methyl) are introduced via alkylation of intermediates.

Hydrogenation of Enamine Esters

Catalytic hydrogenation offers a stereocontrolled route. Rashid et al. (2023) synthesized racemic ethyl 4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate using Pd/C-mediated hydrogenation of 2,3-dioxopyrrolidine in ethanol. For the (3S,4R) enantiomer:

  • Step 1 : Enantioselective hydrogenation of a prochiral enamine ester using chiral catalysts (e.g., Ru-BINAP).
  • Step 2 : Acidic workup induces lactam formation.

Critical Parameters :

  • Catalyst loading (5–10 wt% Pd/C) and H₂ pressure (1–5 atm) affect diastereoselectivity.
  • Yields reach 65–78% with >90% ee using (R)-BINAP-Ru complexes.

Resolution of Racemic Mixtures

When asymmetric synthesis fails, kinetic resolution is employed:

  • Step 1 : Synthesize racemic ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate via cyclocondensation of γ-keto esters and methylamine.
  • Step 2 : Use chiral HPLC (e.g., Chiralpak AD-H) or enzymatic resolution (lipase B) to isolate (3S,4R)-enantiomer.

Efficiency Metrics :

Resolution Method Solvent Resolution Factor (Rs) Recovery Yield
Chiral HPLC Hexane/EtOH (90:10) 1.5–2.0 30–45%
Enzymatic (CAL-B) TBME 4.8 (E value) 50–60%

Comparative Analysis of Methods

Method Advantages Limitations Scale Feasibility
Isoxazolidine Cyclization High stereocontrol, mild conditions Multi-step, moderate yields Lab-scale (1–10 g)
Chiral Auxiliary Excellent ee, modularity Costly auxiliaries, extra steps Small scale (<1 g)
Catalytic Hydrogenation Atom-economical, scalable Requires specialized catalysts Pilot-scale (100 g)
Racemic Resolution Simple starting materials Low yield, waste generation Lab-scale

Stereochemical Validation

X-ray crystallography (e.g., CCDC 2230665) and NMR analysis confirm the (3S,4R) configuration:

  • ¹H NMR : δ 4.57 (d, J = 8.5 Hz, H-3), 1.37 (d, J = 3.7 Hz, C4-CH₃).
  • X-ray : Twist conformation with C4-methyl axial to the pyrrolidine plane.

Industrial Considerations

  • Cost Drivers : Chiral catalysts (>$500/g) and chromatography dominate expenses.
  • Green Chemistry : Solvent recovery (e.g., ethanol, toluene) and catalytic methods reduce environmental impact.

Emerging Strategies

  • Biocatalysis : Engineered transaminases for asymmetric amination of γ-keto esters.
  • Flow Chemistry : Continuous hydrogenation reactors improve throughput and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or modulator of enzymatic pathways, influencing biochemical processes within cells .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate are compared below with key analogs identified in the literature and commercial databases.

Structural Analogs of Pyrrolidine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight CAS Number Key Features Properties/Applications
This compound Not reported Not available Chiral (3S,4R) configuration, ethyl ester, 4-methyl substituent Potential enzyme modulation, synthetic intermediate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Not reported 42346-68-9 Carboxylic acid group, 1-methyl substituent, no stereochemistry Likely higher polarity, reduced bioavailability
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid 187.19 407634-05-3 Methoxyethyl side chain, carboxylic acid, no stereochemistry Modified solubility, potential prodrug applications
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 249.24 Not reported Isoxazole ring, fluorophenyl and methyl groups, ethyl ester Enhanced lipophilicity, possible CNS activity

Key Differences and Implications

Functional Groups :

  • Ethyl ester vs. carboxylic acid : The ester group improves membrane permeability compared to the carboxylic acid analog (CAS 42346-68-9), which may exhibit higher aqueous solubility but lower bioavailability .
  • Methyl substituent : The 4-methyl group introduces steric effects that could influence conformational stability or metabolic resistance.

Heterocyclic Variations : Isoxazole derivatives (e.g., Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) exhibit distinct electronic properties due to aromatic heterocycles, often associated with central nervous system (CNS) targeting .

Biological Activity

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with multiple functional groups, including an ester and a ketone. Its molecular formula is C9H15NO3C_9H_{15}NO_3, and it possesses three chiral centers, which contribute to its stereoisomerism and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Chiral Starting Materials : Utilization of chiral precursors to ensure stereochemical specificity.
  • Diastereoselective Reactions : Commonly through aza-Diels–Alder reactions followed by hydrogenolytic removal of protecting groups.
  • Multi-step Synthesis : Industrial processes often involve automated reactors for efficiency in large-scale production .

The compound's biological activity is hypothesized to stem from its interactions with specific molecular targets, such as enzymes or receptors. Its stereochemistry plays a critical role in binding affinity and activity, potentially acting as an inhibitor or modulator of enzymatic pathways .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit promising antibacterial and antifungal activities. This compound may share similar properties, particularly against Gram-positive pathogens such as Staphylococcus aureus .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study highlighted the efficacy of pyrrolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be explored for similar applications .
  • Enzyme Inhibition :
    • Preliminary studies indicate potential interactions with bacterial cell walls or inhibition of critical enzymes necessary for bacterial survival. Further research is needed to elucidate specific interactions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundPyrrolidine with ester and ketoneAntibacterial potential
Ethyl (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamideSimilar core structureAnticancer properties
(3S,4R)-3-hydroxypiperidine-4-carboxylic acidPiperidine ringDifferent pharmacological applications

Q & A

Q. What are the optimal synthetic routes for Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive cyclization of precursors such as isoxazolidine derivatives. For example, zinc dust in acetic acid reduces intermediates like diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate, yielding the pyrrolidine core with defined stereochemistry . Stereochemical purity is ensured by chiral HPLC or polarimetry, while 1H^1 \text{H} NMR coupling constants and NOE experiments validate diastereomeric ratios. X-ray crystallography (e.g., SHELXL refinement) confirms absolute configuration .

Table 1 : Example Reaction Conditions

PrecursorReagentSolventYield (%)Reference
Diethyl isoxazolidine deriv.Zn, AcOHAcOH40–56

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituents and stereochemistry. For example, distinct proton couplings (e.g., δ 4.18 ppm, q, J=7.1HzJ = 7.1 \, \text{Hz}) confirm the ethyl ester group, while NOESY correlations resolve spatial arrangements .
  • IR : Peaks near 1740 cm1^{-1} confirm carbonyl groups (5-oxo pyrrolidine and ester).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+1]+^+ = 309.3) .
  • X-ray Crystallography : SHELX-refined structures provide bond lengths, angles, and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific SDS data are limited, structural analogs (e.g., ethyl 5-oxopyrrolidine-3-carboxylate) suggest precautions:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/ingestion; store in a cool, dry environment.
  • Refer to analogs’ hazard classifications (e.g., EC 60298-18-2) for risk assessment .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software determine the absolute configuration of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution data (e.g., Cu-Kα radiation, T=93KT = 93 \, \text{K}) minimize thermal motion artifacts.
  • Refinement : SHELXL refines positional and anisotropic displacement parameters. The Flack parameter (e.g., 0.02(3)) validates enantiomeric purity .
  • Validation : CheckCIF/PLATON (e.g., ADDSYM) confirms space group symmetry and absence of twinning .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Repetition : Replicate syntheses under inert atmospheres to exclude oxidation side products.
  • 2D NMR : 1H-13C^1 \text{H-}^{13}\text{C} HSQC/HMBC correlations distinguish regioisomers (e.g., 4-methyl vs. 3-methyl substitution).
  • X-ray Comparison : Overlay refined structures from multiple batches to detect conformational variations .

Q. What computational methods predict the compound’s ring conformation and non-covalent interactions?

  • Methodological Answer :
  • Cremer-Pople Parameters : Calculate puckering amplitude (QQ) and phase angle (θ\theta) to quantify ring distortion .
  • DFT/MD Simulations : Optimize geometry at B3LYP/6-311+G(d,p) level; compare with crystallographic data to validate hydrogen-bonding motifs (e.g., N–H···O interactions) .

Q. How to validate hydrogen-bonding patterns in the crystal lattice?

  • Methodological Answer :
  • Graph Set Analysis : Use Mercury or PLATON to classify motifs (e.g., R22(8)\text{R}_2^2(8) for dimeric H-bonds).
  • Thermal Ellipsoids : High displacement parameters in SHELX output indicate dynamic or disordered H-bond networks .

Q. How does SHELX compare to newer software for refining challenging crystallographic data?

  • Methodological Answer :
  • Robustness : SHELXL’s resilience with high-resolution or twinned data makes it preferred for small-molecule refinement despite newer alternatives .
  • Limitations : For severely disordered structures, PHENIX or OLEX2 may offer better constraints but require more computational resources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.